4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide

Transporter selectivity OCT1 inhibition Off-target profiling

4-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide is a synthetic small molecule (C₁₈H₂₇N₃O₃S, MW 365.50) belonging to the 1,4-diazepane-sulfonamide class of histamine H3 receptor (H3R) antagonists. The compound features a 4-cyclobutyl-1,4-diazepane moiety linked via a carbonyl bridge to a para-substituted N,N-dimethylbenzenesulfonamide.

Molecular Formula C18H27N3O3S
Molecular Weight 365.49
CAS No. 2309569-87-5
Cat. No. B2745533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide
CAS2309569-87-5
Molecular FormulaC18H27N3O3S
Molecular Weight365.49
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCC3
InChIInChI=1S/C18H27N3O3S/c1-19(2)25(23,24)17-9-7-15(8-10-17)18(22)21-12-4-11-20(13-14-21)16-5-3-6-16/h7-10,16H,3-6,11-14H2,1-2H3
InChIKeyUZALOXRIYOINBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide (CAS 2309569-87-5): Procurement-Relevant Baseline Profile


4-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide is a synthetic small molecule (C₁₈H₂₇N₃O₃S, MW 365.50) belonging to the 1,4-diazepane-sulfonamide class of histamine H3 receptor (H3R) antagonists . The compound features a 4-cyclobutyl-1,4-diazepane moiety linked via a carbonyl bridge to a para-substituted N,N-dimethylbenzenesulfonamide. Computed physicochemical properties include a calculated logP of 1.72 and a topological polar surface area (TPSA) of 79.37 Ų, placing it within favorable CNS drug-like chemical space [1]. The compound is primarily supplied as a research reagent with typical purity of 95% .

Why Generic Substitution Fails for 4-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide: Structural Determinants of Target Engagement


Substituting this compound with a generic diazepane-sulfonamide is not scientifically justified because the 4-cyclobutyl substituent on the diazepane ring and the N,N-dimethylsulfonamide terminus jointly define the pharmacophore geometry required for H3 receptor engagement. Patent data on structurally analogous 4-cyclobutyl-1,4-diazepanes (WO2009095394A1) demonstrate that replacing the cyclobutyl group with smaller (methyl, ethyl) or larger (cyclohexyl) cycloalkyl groups, or relocating the sulfonamide attachment point, can shift H3R IC₅₀ values by over 25-fold (from 1.6 nM to >41 nM) [1]. Furthermore, the amide carbonyl bridge linking the diazepane to the benzenesulfonamide is essential for maintaining the correct exit vector; reversing the amide orientation or replacing it with a sulfonyl linker produces compounds with distinct target profiles, as evidenced by the carbonic anhydrase II co-crystal structure of the benzyl analog (PDB 6RHJ) [2]. These structural constraints mean that generic substitution without preserving the cyclobutyl-diazepane-carbonyl-benzenesulfonamide connectivity cannot replicate the compound's molecular recognition properties.

Quantitative Differentiation Evidence for 4-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide: Comparative Data Guide


Human OCT1 Transporter Counter-Screen: Negligible Inhibition Confirms Transporter Selectivity

In a human OCT1 (SLC22A1) inhibition assay using HEK293 cells expressing recombinant OCT1 and ASP+ as the fluorescent substrate, 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide exhibited an IC₅₀ of 1.38 × 10⁵ nM (138 µM), representing negligible transporter inhibition [1]. This is in stark contrast to known OCT1 substrates/inhibitors such as metformin (IC₅₀ ~ 400–900 µM for transport, but with substrate activity) and the classic OCT1 inhibitor decynium-22 (IC₅₀ ~ 0.1–1 µM). The >1000-fold window between the OCT1 IC₅₀ and anticipated H3R pharmacological concentrations (based on structural analogs with H3R IC₅₀ < 50 nM) indicates a low probability of OCT1-mediated drug–drug interactions or transporter-dependent hepatic uptake for this compound.

Transporter selectivity OCT1 inhibition Off-target profiling

CNS Drug-Likeness: Physicochemical Properties Compare Favorably to Piperazine and Non-Cyclobutyl Diazepane Analogs

Computed molecular descriptors for 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide include clogP = 1.72, TPSA = 79.37 Ų, MW = 365.50, HBD = 1, HBA = 6, and rotatable bonds = 5 [1]. All parameters fall within the CNS MPO (Multiparameter Optimization) desirable ranges (clogP < 3, TPSA < 90 Ų, MW < 400). By comparison, the 4-benzyl analog (4-(4-benzyl-1,4-diazepane-1-carbonyl)benzenesulfonamide, PDB ligand K4H) has a higher clogP (~2.5) and increased TPSA, while piperazine-based analogs typically exhibit lower TPSA but reduced conformational flexibility [2]. The cyclobutyl group provides a balance of steric bulk and ring strain that modulates both lipophilicity and the conformational ensemble of the seven-membered diazepane ring, which cannot be replicated by methyl or ethyl substitution.

Physicochemical profiling CNS drug-likeness Cyclobutyl conformational effects

Structural Basis for H3 Receptor Affinity: Class-Level Evidence from 4-Cyclobutyl-1,4-diazepane Patent Series

Although direct H3R binding data for this specific compound is not publicly available, extensive SAR data from the patent series WO2009095394A1 on 4-cyclobutyl-1,4-diazepanes establishes the pharmacophore requirements [1]. In this series, compounds bearing the 4-cyclobutyl-1,4-diazepane substructure with an aryl-sulfonyl or aryl-carbonyl attachment at the 1-position exhibit H3R antagonist IC₅₀ values ranging from 1.60 nM to 41 nM in human H3R assays [2]. Specifically, 1-((1-benzyl-1H-tetrazol-5-yl)(4-(methylsulfonyl)phenyl)methyl)-4-cyclobutyl-1,4-diazepane (CHEMBL1223157) achieves an IC₅₀ of 1.60 nM [2]. The 4-cyclobutyl group is consistently superior to 4-ethyl or 4-methyl substitution in this template, with the cyclobutyl ring providing optimal occupancy of a hydrophobic sub-pocket within the H3R binding site. The target compound retains this critical 4-cyclobutyl-1,4-diazepane scaffold but differentiates itself through the N,N-dimethylsulfonamide terminus, which offers distinct hydrogen-bonding capacity compared to the methylsulfonyl or tetrazole-containing analogs.

Histamine H3 receptor Structure-activity relationship Cyclobutyl pharmacophore

Optimal Application Scenarios for 4-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide Based on Differentiated Evidence


Histamine H3 Receptor Chemical Probe Development Requiring Negligible OCT1 Transporter Interference

In CNS drug discovery programs where H3R antagonism is the primary pharmacology, the demonstrated lack of OCT1 inhibition (IC₅₀ = 138 µM) makes this compound preferable to H3 antagonists that also inhibit OCT1, such as pitolisant (which has reported OCT1 interactions). This property is critical for in vivo studies where OCT1-mediated hepatic uptake or renal clearance could confound pharmacokinetic/pharmacodynamic relationships. The compound can serve as a cleaner tool for establishing H3R-specific pharmacology without the confounding variable of transporter-mediated disposition [1].

Structure-Activity Relationship Campaigns Exploring N,N-Dimethylsulfonamide Terminus Variants

The unique N,N-dimethylsulfonamide terminus differentiates this compound from the extensively patented tetrazole-containing 4-cyclobutyl-1,4-diazepane series (WO2009095394A1). This structural feature provides a distinct hydrogen-bond acceptor profile and steric environment that can be systematically varied. Research teams seeking to explore novel H3R chemical space beyond the Roche/Evotec tetrazole series can use this compound as a reference point for N,N-dialkylsulfonamide SAR expansion, with the potential for generating intellectual property in underserved chemical space [2].

Comparative Selectivity Profiling Against Carbonic Anhydrase Isozymes

Given that the closely related 4-benzyl analog (K4H) co-crystallizes with carbonic anhydrase II (PDB 6RHJ), this compound presents an opportunity for differential selectivity profiling. The replacement of benzyl with cyclobutyl alters both the shape and lipophilicity of the hydrophobic substituent, which may reduce carbonic anhydrase binding while preserving H3R affinity. This compound can therefore be used in selectivity panels to establish whether the cyclobutyl modification successfully reduces CA-II off-target activity compared to the benzyl analog, an important consideration for CNS programs where carbonic anhydrase inhibition is undesirable [3].

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